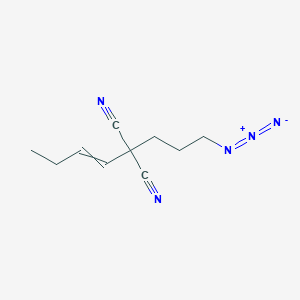
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile is a chemical compound with the molecular formula C10H13N5 It is known for its unique structure, which includes an azide group, a butenyl group, and two nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)(but-1-en-1-yl)propanedinitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropropylamine with sodium azide to form 3-azidopropylamine. This intermediate is then reacted with but-1-en-1-yl bromide in the presence of a base to yield the desired product. The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the presence of the azide group, which can be potentially explosive.
化学反応の分析
Types of Reactions
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines or alcohols can react with the azide group under mild conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The azide group allows for bioorthogonal labeling and click chemistry applications.
Medicine: Potential use in drug discovery and development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Azidopropyl)(but-1-en-1-yl)propanedinitrile involves its reactivity with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The nitrile groups can interact with nucleophiles, leading to the formation of amines or other derivatives. These interactions are crucial for its applications in chemical synthesis and biological labeling.
類似化合物との比較
Similar Compounds
(3-Azidopropyl)propanedinitrile: Lacks the butenyl group, making it less versatile in certain reactions.
(But-1-en-1-yl)propanedinitrile: Lacks the azide group, limiting its use in click chemistry.
(3-Azidopropyl)(but-1-en-1-yl)amine: Contains an amine group instead of nitriles, altering its reactivity.
Uniqueness
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile is unique due to the presence of both azide and nitrile groups, allowing for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various scientific research applications.
特性
CAS番号 |
649759-83-1 |
|---|---|
分子式 |
C10H13N5 |
分子量 |
203.24 g/mol |
IUPAC名 |
2-(3-azidopropyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C10H13N5/c1-2-3-5-10(8-11,9-12)6-4-7-14-15-13/h3,5H,2,4,6-7H2,1H3 |
InChIキー |
KZDLFQRBNIFFLN-UHFFFAOYSA-N |
正規SMILES |
CCC=CC(CCCN=[N+]=[N-])(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


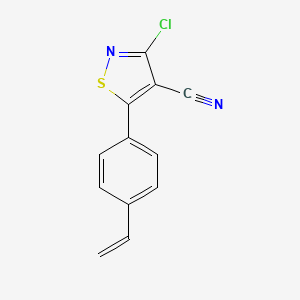
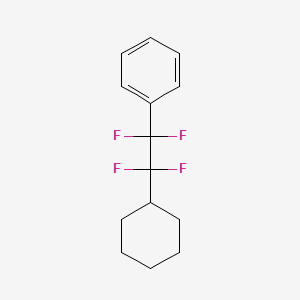

![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
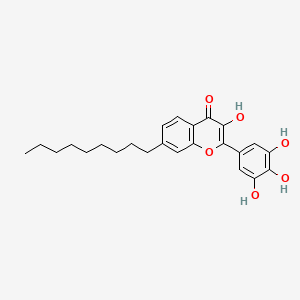
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide](/img/structure/B12600617.png)
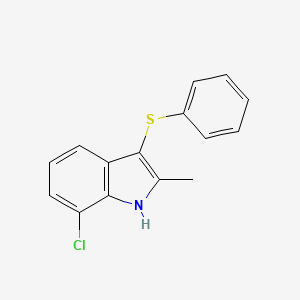

![2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one](/img/structure/B12600628.png)

![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)
![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
